The thiazole ring structure is present in many important biological molecules, including vitamins and pharmaceuticals []. Et-AMTC could potentially serve as a building block in the synthesis of novel bioactive molecules with desired properties.
Research on the biological activity of various thiazole derivatives is ongoing. Et-AMTC, with its specific functional groups (amino, methyl, and ester), could be a subject of investigation to understand its potential biological effects [].
Due to the presence of the amino and carboxylate groups, Et-AMTC might hold potential for medicinal chemistry research. These functional groups can be involved in various interactions with biological targets, making Et-AMTC a candidate molecule for exploring new therapeutics [].
Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound characterized by its thiazole ring, which features both amino and carboxylate functional groups. Its molecular formula is , and it has a molecular weight of approximately 186.23 g/mol. The compound appears as a white to pale cream solid with a melting point ranging from 171°C to 180°C . It is commonly used in various chemical and biological applications due to its unique structural properties.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or novel properties.
Research indicates that ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate exhibits various biological activities, including:
Several methods have been developed for the synthesis of ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate:
Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate finds applications in various fields:
Studies focusing on the interactions of ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate with biological systems reveal:
Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | Different position of amino group |
| Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate | C7H10N2O2S | Contains a methylthio group |
| Ethyl 4-methylthiazole-5-carboxylate | C7H8N2O2S | Lacks the amino group |
| Ethyl 4-(4-methylphenyl)-thiazole-5-carboxylate | C13H14N2O2S | Contains a phenyl substituent |
The distinct positioning of functional groups within ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate contributes to its unique reactivity and biological profile compared to these similar compounds.
Cyclocondensation reactions are the most widely reported methods for constructing the thiazole core of ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate. A prominent approach involves the reaction of thiourea with ethyl 2-chloroacetoacetate in the presence of sodium carbonate as a catalyst. This method, detailed in a 2013 patent, employs ethanol as the solvent and achieves yields exceeding 98% under optimized conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of thiourea attacks the α-carbon of the chloroacetoacetate, followed by cyclization to form the thiazole ring.
A study by Miyamoto et al. (2005) explores alternative cyclocondensation pathways using 1-alkynyl(phenyl)-λ³-iodanes and thioureas. While this method is effective for synthesizing substituted thiazoles, its applicability to ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate remains untested. Comparative analysis reveals that the patent method offers superior regioselectivity and scalability for this specific compound, likely due to the stabilizing effect of the ethyl carboxylate group during ring closure.
No direct reports of bromination-cyclization routes for ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate were identified in the reviewed literature. However, analogous methodologies for thiazole synthesis typically involve bromination of α,β-unsaturated carbonyl compounds followed by cyclization with thioamides. For example, Miyamoto et al. (2005) utilized iodanes in cyclocondensation, suggesting that halogenated intermediates could play a role in future adaptations for this compound. Further research is needed to evaluate the feasibility of such one-pot strategies.
Solvent selection critically influences reaction efficiency and product purity. The patent method uses ethanol containing 10–35% ethyl acetate, with optimal results observed at 20–25% ethyl acetate concentration. Ethanol enhances thiourea solubility, while ethyl acetate moderates reactivity to prevent premature cyclization. Comparative trials demonstrated that higher ethyl acetate concentrations (35%) slightly reduced yields due to increased viscosity, whereas lower concentrations (10%) prolonged reaction times.
| Ethyl Acetate Concentration (%) | Yield (%) | Reaction Time (h) |
|---|---|---|
| 10 | 98.12 | 5.5 |
| 20 | 98.39 | 5.0 |
| 35 | 98.39 | 5.5 |
Data adapted from patent examples.
Sodium carbonate serves as the primary catalyst in the patented synthesis, facilitating deprotonation of thiourea and accelerating nucleophilic attack. At a loading of 0.3–3.3 g per 33 g of ethyl 2-chloroacetoacetate, it ensures complete conversion without generating acidic byproducts. The base also stabilizes the intermediate enolate, directing regioselective cyclization to the 5-carboxylate position. Alternative catalysts, such as triethylamine or potassium carbonate, were not reported but could offer opportunities for further optimization.
The patented method aligns with green chemistry principles through:
The C4-amino group serves as a critical site for introducing diversity through nucleophilic substitution, acylation, and condensation reactions. Acylation with acetic anhydride or benzoyl chloride generates N-acetyl or N-benzoyl derivatives, respectively, which modulate hydrogen-bonding capacity and lipophilicity. For example, acetylation of ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate yields N-acetyl-4-amino derivatives with enhanced metabolic stability [4]. Condensation with aldehydes under basic conditions produces Schiff base adducts, which exhibit improved chelation properties for metal-binding applications [4].
Electrophilic aromatic substitution at the amino group’s para position is facilitated by the electron-donating nature of the amine. Nitrosation reactions using sodium nitrite in acidic media introduce nitroso groups, enabling further reduction to hydrazine derivatives [4]. Such modifications are pivotal in designing tubulin polymerization inhibitors, where 2-aryl-4-amino-5-aroylthiazoles demonstrate submicromolar IC~50~ values [1].
Table 1: Bioactive Analogues Derived from C4-Amino Modifications
| Derivative Type | Reaction Conditions | Biological Activity |
|---|---|---|
| N-Acetyl | Acetic anhydride, rt, 2h | Antioxidant enhancement [4] |
| Schiff base | Aldehyde, NaOH, ethanol | Metal chelation [4] |
| Nitroso | NaNO~2~, HCl, 0°C | Intermediate for hydrazines [4] |
The 2-methyl group influences the thiazole ring’s electron density through inductive effects. Replacement with electron-withdrawing groups (e.g., nitro, cyano) decreases the ring’s aromaticity, as evidenced by downfield shifts in $$^{1}\text{H}$$-NMR spectra [1]. Conversely, bulkier alkyl substituents (e.g., isopropyl) introduce steric hindrance, slowing electrophilic attacks at adjacent positions. Density functional theory (DFT) calculations reveal that methyl substitution stabilizes the thiazole’s HOMO-LUMO gap by 0.3–0.5 eV compared to unsubstituted analogues [2].
Substituent effects also modulate reactivity in cross-coupling reactions. For instance, 2-methylthiazoles undergo Suzuki-Miyaura coupling at position 5 with arylboronic acids in 70–85% yields, whereas 2-nitro derivatives require harsher conditions (Pd(OAc)~2~, 100°C) [1]. These electronic perturbations are critical in optimizing charge-transfer properties for optoelectronic applications.
The ethyl ester at position 5 is readily hydrolyzed under acidic or basic conditions to yield 4-amino-2-methyl-1,3-thiazole-5-carboxylic acid. Alkaline hydrolysis (4 N HCl, reflux, 6h) achieves quantitative conversion, as confirmed by $$^{13}\text{C}$$-NMR loss of the ester carbonyl signal at ~170 ppm [6]. The resulting carboxylic acid serves as a precursor for amide and hydrazide derivatives. Coupling with primary amines using HATU/DIPEA generates carboxamides with antiviral potential [3].
Table 2: Hydrolysis Conditions and Product Yields
| Condition | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 4 N HCl | — | 6 | 98 [6] |
| NaOH (aq.) | EtOH | 12 | 85 [7] |
| Enzyme (lipase) | Phosphate buffer | 24 | 62 [7] |
Hybridization of the thiazole core with pharmacophoric fragments enhances bioactivity through synergistic interactions. For example, conjugating the carboxylic acid derivative with chalcones via amide linkages yields dual inhibitors of DNase I and 5-lipoxygenase (5-LO), with IC~50~ values of 79.79 µM and 12.3 µM, respectively [4]. Similarly, coupling with indole moieties produces neuroprotective agents active against SH-SY5Y neuroblastoma cells (IC~50~ = 8.2 µM) [5].
Computational docking studies reveal that hybrid scaffolds exploit π-π stacking with tyrosine residues in enzyme active sites, while the thiazole sulfur forms hydrogen bonds with backbone amides [5]. These insights guide the design of multitarget ligands for complex diseases like cancer and inflammation.